molecular formula C16H19N3 B3368144 3,5-Dimethyl-4-(dimethylamino)azobenzene CAS No. 20557-73-7

3,5-Dimethyl-4-(dimethylamino)azobenzene

Cat. No.: B3368144
CAS No.: 20557-73-7
M. Wt: 253.34 g/mol
InChI Key: FKXMWTSMGOCHQB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(dimethylamino)azobenzene is a specialized azo dye derivative of significant interest in chemical and biochemical research. Its core research value lies in its potential application as a molecular probe and a photoswitchable unit. Like its parent compound, 4-(Dimethylamino)azobenzene (DAB), it may serve as a chromogenic tag in analytical chemistry . Researchers can utilize this compound for the derivatization of amino acids, enabling their sensitive detection and quantification via techniques like thin-layer chromatography or high-performance liquid chromatography (HPLC) due to the derivative's strong visible light absorption . Furthermore, azobenzene derivatives are widely exploited in biomedicine and materials science as molecular triggers . The incorporation of the azobenzene core, which undergoes reversible trans-cis photoisomerization, allows this compound to be used in the construction of light-responsive systems . These systems are foundational for developing advanced tools such as controlled drug delivery platforms, biosensors, and nanomechanical devices, where spatial and temporal control over molecular function is required . It is crucial to note that this compound and its structural analogues are for research applications only. Appropriate safety data sheets for handling should be consulted prior to use. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N,N,2,6-tetramethyl-4-phenyldiazenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-12-10-15(11-13(2)16(12)19(3)4)18-17-14-8-6-5-7-9-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXMWTSMGOCHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038253
Record name Benzenamine, N,N,2,6-tetramethyl-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20557-73-7
Record name 3,5-Dimethyl-4-(dimethylamino)azobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020557737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N,2,6-tetramethyl-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-4-(DIMETHYLAMINO)AZOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C69G3FF7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(dimethylamino)azobenzene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:

    Diazotization: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with a dimethylaniline derivative under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(dimethylamino)azobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group can yield hydrazo compounds or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic reagents like halogens or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydrazo compounds or amines.

    Substitution: Various substituted azobenzenes.

Scientific Research Applications

3,5-Dimethyl-4-(dimethylamino)azobenzene has several applications in scientific research:

    Chemistry: Used as a dye and in the study of azo compounds’ photochemical properties.

    Biology: Employed in staining techniques and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(dimethylamino)azobenzene involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The compound’s interaction with biological molecules can lead to changes in their structure and function, making it useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Azobenzene Derivatives

Substituent Effects and Structural Analogues

The following azobenzene derivatives (listed in ) provide a basis for comparison:

  • B: 4-Hydroxy-azobenzene
  • C: 4-Amino-azobenzene
  • D: 4-Nitro-4'-hydroxy-azobenzene
  • E: 3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol
  • F: 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol
Electronic Properties
  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound is a stronger electron donor than the amino group in C or the hydroxy group in B. In contrast, D and E contain nitro groups (-NO₂), which are strong electron-withdrawing substituents. This reduces electron density at the azo bond, favoring the trans isomer and shifting absorption spectra bathochromically compared to the target compound .
Steric and Solubility Effects
  • Methyl Substituents: The 3,5-dimethyl groups in the target compound introduce steric hindrance, which may reduce molecular flexibility and increase melting points compared to unsubstituted analogs like B or C. For example, methyl-substituted compounds in (e.g., 11a) exhibit higher melting points (243–246°C) than non-methylated analogs (11b: 213–215°C), suggesting a trend applicable to azobenzenes .

Physicochemical and Spectroscopic Properties

Absorption Spectra
  • The dimethylamino group’s electron-donating nature likely results in a hypsochromic (blue) shift compared to nitro-substituted analogs (D, E). For instance, 4-nitroazobenzenes typically absorb in the visible range (~450 nm), while dimethylamino derivatives may absorb at lower wavelengths (~350–400 nm) due to reduced conjugation disruption .
Thermal Stability
  • Steric hindrance from methyl groups may improve thermal stability by restricting rotational freedom around the azo bond. This contrasts with C (4-aminoazobenzene), where the absence of bulky substituents could lower decomposition temperatures .

Q & A

Q. What are the recommended synthetic routes for 3,5-Dimethyl-4-(dimethylamino)azobenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of azobenzene derivatives typically involves diazotization and azo coupling reactions. For example, substituted aniline precursors undergo diazotization with nitrous acid (HNO₂) in acidic media, followed by coupling with electron-rich aromatic amines or phenols. In related studies (e.g., ), refluxing in absolute ethanol with glacial acetic acid as a catalyst improved yields. Key optimization parameters include:

  • Temperature : Maintain 0–5°C during diazotization to prevent decomposition.
  • pH : Adjust to mildly acidic conditions (pH 4–6) for coupling.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Azobenzenes exhibit strong π→π* transitions (~300–500 nm). Solvent polarity and substituents (e.g., dimethylamino groups) significantly shift absorption maxima .
  • NMR : ¹H and ¹³C NMR confirm substituent positions. The dimethylamino group shows a singlet at ~2.8–3.2 ppm (¹H), while aromatic protons split due to steric hindrance from methyl groups .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., used this to analyze acyl hydrazide analogs).

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Referencing safety data sheets (SDS) for structurally similar azobenzenes ( ):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if dust is generated.
  • Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation.
  • Storage : Keep in airtight containers, protected from light, and away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How do electronic effects (e.g., dimethylamino substituents) influence the photoisomerization kinetics of this azobenzene derivative?

Methodological Answer: The dimethylamino group acts as an electron donor, stabilizing the excited state during trans-to-cis isomerization. Time-resolved spectroscopy (e.g., femtosecond transient absorption) can quantify isomerization rates. In related systems ( ), electric fields altered absorption energies; similar studies could apply external fields to modulate isomerization pathways. Computational methods (TDDFT) predict electronic transitions and validate experimental data .

Q. How can researchers resolve contradictions in reported absorption maxima for this compound across studies?

Methodological Answer: Discrepancies may arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) redshift λₘₐₓ due to stabilization of the excited state.
  • Measurement Conditions : pH changes protonate dimethylamino groups, altering electron-donating capacity.
  • Impurities : Chromatographic purity checks (HPLC) are essential.
    A systematic study should control these variables and compare results with DFT-calculated spectra .

Q. What strategies improve the thermal stability of this compound in material science applications?

Methodological Answer:

  • Derivatization : Introduce steric hindrance (e.g., bulky substituents) to retard thermal relaxation from cis to trans states.
  • Matrix Encapsulation : Embed in polymer matrices (e.g., PMMA) to limit molecular mobility.
  • Additives : Antioxidants (e.g., BHT) mitigate decomposition via radical pathways. Stability tests (TGA/DSC) under nitrogen atmospheres are recommended .

Q. What are the toxicological implications of this compound, and how should waste be managed?

Methodological Answer: While specific data are limited, azobenzenes may degrade into aromatic amines (potential carcinogens). Follow protocols from analogous compounds ( ):

  • Waste Treatment : Incinerate at high temperatures (>800°C) with scrubbers to neutralize NOₓ/SOₓ emissions.
  • Biological Testing : Conduct in vitro assays (Ames test) to assess mutagenicity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dimethyl-4-(dimethylamino)azobenzene
Reactant of Route 2
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3,5-Dimethyl-4-(dimethylamino)azobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.